N-Acetyltyramine

Cancer Chemotherapy Adjuvant Multidrug Resistance Reversal Murine Leukemia Model

Procure N-Acetyltyramine (CAS 1202-66-0) to ensure experimental fidelity in quorum sensing inhibition, multidrug resistance reversal (3.7-fold doxorubicin IC50 reduction in P388 leukemia models), and LC-MS biomarker assay validation. Unlike tyramine, the N-acetyl moiety confers resistance to monoamine oxidase degradation and is essential for specific target engagement in insect sclerotization and invertebrate neurotransmission studies. This compound is critical for dereplication of actinomycete fermentation broths and for quantifying the onchocerciasis urinary biomarker NATOG. Avoid generic substitution with tyramine or N-acetyldopamine to maintain metabolic pathway specificity.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1202-66-0
Cat. No. B032312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltyramine
CAS1202-66-0
SynonymsN-(p-Hydroxyphenethyl)acetamide;  N-(4-Hydroxyphenethyl)acetamide;  N-Acetyltyramine;  N-[2-(4-Hydroxyphenyl)ethyl]acetamide;  N-acetyltyramine; 
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)
InChIKeyATDWJOOPFDQZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltyramine (CAS 1202-66-0): Procurement Guide for Scientific Research Applications


N-Acetyltyramine (N-[2-(4-hydroxyphenyl)ethyl]acetamide; CAS 1202-66-0) is a member of the class of tyramines where one hydrogen of the amino group is substituted by an acetyl group [1]. It functions as a biogenic amine metabolite produced across microbial, plant, and animal systems, serving roles as a marine metabolite, bacterial metabolite, and quorum sensing inhibitor (QSI) [2]. The compound exhibits a molecular weight of 179.22 g/mol and is typically sourced for investigations in antimicrobial resistance, cancer chemotherapy adjuvant studies, and diagnostic biomarker development.

Why N-Acetyltyramine Cannot Be Substituted by Tyramine or Other N-Acetyl Analogs in Research


Generic substitution of N-Acetyltyramine with tyramine or other N-acetyl analogs such as N-acetyldopamine introduces fundamental confounding variables in experimental design. The N-acetylation of tyramine confers critical differences in metabolic stability and biological function: whereas tyramine is rapidly oxidized by monoamine oxidase, N-acetyltyramine is resistant to degradation by liver amidohydrolase and monoamine oxidase, fundamentally altering its pharmacokinetic behavior and assay half-life [1]. Moreover, tissue-specific metabolism dictates that tyramine and dopamine distributions in neural tissues are distinctively different, while N-acetyltyramine and N-acetyldopamine exhibit similar spatial distributions but arise from distinct enzymatic pathways with different regulatory controls, as demonstrated in honeybee brain studies [2]. Additionally, the N-acetyl group is essential for specific target interactions: N-acetyltyramine is enzymatically convertible to N-acetyldopamine via o-hydroxylation in insect nervous tissue, a pathway not accessible to the free amine parent compound, confirming that the acetylated form occupies a unique and non-interchangeable metabolic niche [3].

Quantitative Evidence for N-Acetyltyramine Selection Over Comparators


N-Acetyltyramine Reduces Doxorubicin IC50 by 3.7-Fold in Resistant P388 Murine Leukemia Cells

In doxorubicin-resistant P388 murine leukemia cells, N-acetyltyramine enhances doxorubicin cytotoxicity, reducing the IC50 from 0.48 μg/mL (doxorubicin alone) to 0.13 μg/mL (doxorubicin combined with N-acetyltyramine) [1]. This 3.7-fold reduction in effective doxorubicin concentration required to achieve 50% inhibition represents a quantifiable chemosensitization effect not reported for the parent compound tyramine or the related analog N-acetyl-2-phenylethylamine under identical assay conditions.

Cancer Chemotherapy Adjuvant Multidrug Resistance Reversal Murine Leukemia Model

N-Acetyltyramine Exhibits Direct Antibacterial MIC Range of 10-30 mg/mL Against Multidrug-Resistant Pathogens

When isolated from Streptomyces sp. GSB-11, N-acetyltyramine (designated GSB11-7) demonstrated direct antibacterial activity against multidrug-resistant pathogenic bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 30 mg/mL, compared to 5-15 mg/mL for the co-isolated compound maculosin (GSB11-6) under identical broth microdilution conditions [1]. This represents the first documented direct antibacterial quantification for N-acetyltyramine against clinical multidrug-resistant isolates, distinguishing it from its primarily quorum-sensing inhibitory profile observed in other bacterial systems.

Antimicrobial Resistance Multidrug-Resistant Bacteria Natural Product Antibacterial

N-Acetyltyramine Glucuronide (NATOG) Serves as Host-Specific Diagnostic Biomarker for Onchocerca volvulus Infection

N-acetyltyramine-O,β-glucuronide (NATOG), the phase II conjugated metabolite of N-acetyltyramine, was identified via LC-MS-based urine metabolome analysis as a biomarker that is elevated exclusively in the presence of Onchocerca volvulus infection [1]. Validation studies confirmed elevated NATOG values in mono- and co-infection samples only when O. volvulus was present, with no signal elevation observed in infections with Loa loa or Mansonella perstans alone [2]. This host-specific association is not documented for N-acetyldopamine or tyramine conjugates, which do not exhibit the same pathogen-specific metabolic signature.

Diagnostic Biomarker Neglected Tropical Disease Onchocerciasis Metabolomics

N-Acetyltyramine and N-Acetyldopamine Exhibit Similar Neural Distribution But Arise from Distinct Biosynthetic Pathways

In honeybee (Apis mellifera) brain tissue, the spatial distributions of N-acetyltyramine and N-acetyldopamine were found to be similar, in contrast to the distinctively different distributions observed for their parent amines tyramine and dopamine [1]. This similarity in distribution pattern suggests that N-acetylation directs the metabolites toward a common diffusion-based compartmentalization mechanism, independent of the specific amine precursor. Functionally, N-acetyltyramine levels decreased in queenless workers (reproductive state) compared to normal workers, while reserpine treatment depleted tyramine and correspondingly elevated N-acetyltyramine, demonstrating that the N-acetylated metabolite serves as a dynamic, state-dependent reservoir rather than a terminal inactivation product.

Neuroscience Insect Neurochemistry Biogenic Amine Metabolism

N-Acetyltyramine Is Enzymatically Converted to N-Acetyldopamine via Unique o-Hydroxylase Activity in Insect Nervous Tissue

In Schistocerca gregaria (desert locust) thoracic ganglia, N-acetyltyramine serves as the primary intermediate in the biosynthetic pathway to N-acetyldopamine when incubated with either [³H]-tyrosine or [³H]-tyramine [1]. The o-hydroxylation of N-acetyltyramine to N-acetyldopamine is stimulated by ascorbic acid and inhibited by 5-fluorotryptamine, with the catalyzing o-hydroxylase exhibiting cofactor and substrate specificities distinct from mammalian tyrosine hydroxylase or tyrosinase. This enzymatic conversion capacity is not observed for free tyramine under identical conditions, confirming that N-acetylation is a prerequisite for entry into this specific biosynthetic route.

Insect Biochemistry Enzymology Catecholamine Biosynthesis

N-Acetyltyramine Is Not a Substrate for Monoamine Oxidase or Liver Amidohydrolase, Unlike Tyramine

Biochemical characterization of arylamine N-acetyltransferase from rat liver and brain demonstrated that the reaction product N-acetyltyramine is not oxidized by liver amidohydrolase or monoamine oxidase [1]. In contrast, the parent compound tyramine is a well-established substrate for monoamine oxidase, undergoing rapid oxidative deamination. This fundamental difference in metabolic susceptibility confers significantly extended half-life and altered tissue distribution properties on N-acetyltyramine relative to tyramine, a critical consideration for in vitro assays and any in vivo experimental designs where metabolic degradation would otherwise confound results.

Pharmacokinetics Metabolic Stability Enzyme Substrate Specificity

High-Value Application Scenarios for N-Acetyltyramine Procurement


Cancer Chemotherapy Adjuvant Research: Reversal of Doxorubicin Resistance

N-Acetyltyramine is optimally deployed in laboratories investigating chemoresistance reversal mechanisms in leukemia models. The compound's demonstrated ability to reduce doxorubicin IC50 by 3.7-fold (from 0.48 μg/mL to 0.13 μg/mL) in resistant P388 murine leukemia cells provides a quantifiable sensitization window suitable for mechanistic dissection of multidrug resistance pathways [1]. This application scenario requires N-acetyltyramine specifically, as the parent tyramine does not exhibit comparable chemosensitization activity, and the structurally related N-acetyl-2-phenylethylamine may show divergent activity profiles requiring independent validation.

Natural Product Antibacterial Screening Against Multidrug-Resistant Pathogens

N-Acetyltyramine is suitable for use as a reference compound in antibacterial screening programs targeting multidrug-resistant clinical isolates. The established MIC range of 10-30 mg/mL against resistant pathogenic bacteria provides a benchmark activity level for comparative natural product dereplication studies [1]. This application is particularly relevant for laboratories isolating bioactive compounds from Streptomyces or other actinomycete fermentation broths, where N-acetyltyramine frequently co-occurs with other antibacterial metabolites and serves as a valuable analytical standard for bioassay-guided fractionation workflows.

Diagnostic Biomarker Development for Onchocerciasis (River Blindness)

N-Acetyltyramine is essential as an analytical reference standard for research groups developing LC-MS-based diagnostic assays for onchocerciasis using the urinary metabolite NATOG (N-acetyltyramine-O,β-glucuronide) as a biomarker [1]. Given that NATOG levels are elevated specifically in O. volvulus infections and not in co-infections with Loa loa or Mansonella perstans, accurate quantification requires calibrated N-acetyltyramine standards for method validation and inter-laboratory reproducibility [2]. This application is unique to N-acetyltyramine and cannot be satisfied using tyramine or N-acetyldopamine standards, which lack the necessary metabolic relationship to the NATOG biomarker.

Invertebrate Neurochemistry: Biogenic Amine Metabolism and Sclerotization Pathway Studies

N-Acetyltyramine is the required compound for investigations of N-acetylmetabolite compartmentalization in invertebrate nervous systems and for studies of the N-acetyldopamine biosynthetic pathway in insect sclerotization. The honeybee brain study demonstrates that N-acetyltyramine distribution patterns differ fundamentally from tyramine, and the S. gregaria study confirms that N-acetyltyramine is the obligate intermediate for o-hydroxylation to N-acetyldopamine via an insect-specific o-hydroxylase [1][2]. Procurement of N-acetyltyramine, rather than tyramine or N-acetyldopamine, is essential for experimental designs that correctly interrogate this acetyl-CoA-dependent biosynthetic route.

Technical Documentation Hub

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